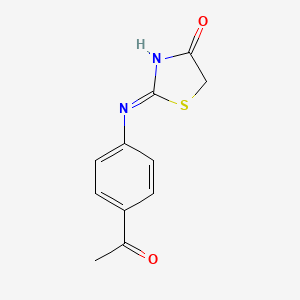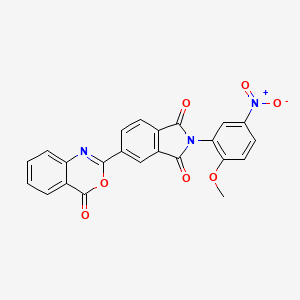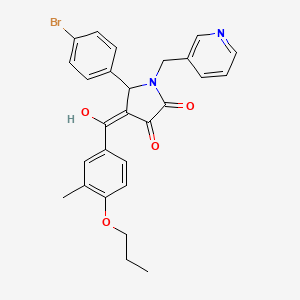![molecular formula C22H20N4O3S2 B11631299 2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631299.png)
2-Amino-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, with the chemical formula C22H20N4O3S2 , is a fascinating member of the quinoline family. Its structure combines a quinoline core with a thienyl group, a nitrophenyl moiety, and an intriguing hexahydro-1,4,5,6,7,8-quinoline scaffold. Let’s explore its properties and applications.
准备方法
Synthetic Routes::
Condensation Reaction:
- Unfortunately, detailed industrial production methods for this compound are scarce due to its rarity and uniqueness. Researchers often synthesize it in the laboratory for specific applications.
化学反应分析
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can yield intermediates with different functional groups.
Substitution: Substituents on the thienyl and nitrophenyl rings can be modified through substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.
- The specific products formed depend on the reaction conditions and substituents. Common products include derivatives with altered functional groups or stereochemistry.
科学研究应用
Chemistry: Researchers explore its reactivity, structural modifications, and potential ligand properties.
Biology: Investigating its interactions with biological targets (e.g., enzymes, receptors).
Medicine: Assessing its pharmacological properties, including potential anticancer or antimicrobial effects.
Industry: Limited applications due to its rarity, but it could serve as a building block for novel materials.
作用机制
- The compound’s mechanism of action likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes. Further research is needed to elucidate these mechanisms.
相似化合物的比较
- While this compound is unique, we can compare it to related quinoline derivatives:
Quinoline: The parent compound.
4-Nitroquinoline: Shares the nitrophenyl group but lacks the thienyl moiety.
5-Methyl-2-(methylsulfanyl)-3-thienylamine: The precursor for our compound.
属性
分子式 |
C22H20N4O3S2 |
|---|---|
分子量 |
452.6 g/mol |
IUPAC 名称 |
2-amino-4-(5-methyl-2-methylsulfanylthiophen-3-yl)-1-(4-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O3S2/c1-12-10-15(22(30-2)31-12)19-16(11-23)21(24)25(17-4-3-5-18(27)20(17)19)13-6-8-14(9-7-13)26(28)29/h6-10,19H,3-5,24H2,1-2H3 |
InChI 键 |
XEEQUKOYYJJEGQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(S1)SC)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=C(C=C4)[N+](=O)[O-])N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-N-(4-chlorophenyl)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11631219.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11631220.png)
![ethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11631228.png)


![2,5-Pyrrolidinedione, 3-[[2-(4-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11631249.png)
![3-[(5Z)-5-{[2-(2,6-dimethylmorpholin-4-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11631251.png)
![(6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11631255.png)
![prop-2-en-1-yl 4-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11631256.png)
![Methyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-hydroxy-4-[4-(propan-2-yl)phenyl]-3,4-dihydropyridine-3-carboxylate](/img/structure/B11631257.png)
![2-Amino-4-[3-(ethylsulfanyl)-2-thienyl]-7,7-dimethyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11631261.png)
![N-(2-chlorophenyl)-4-[(5E)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B11631262.png)
![1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11631276.png)
